- Home

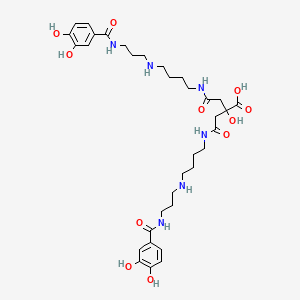

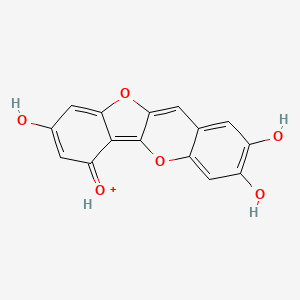

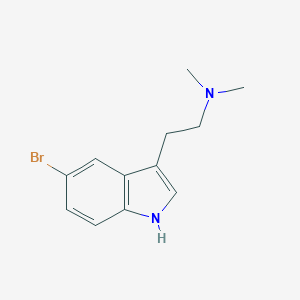

- search for "b12460849"

Sorry, we couldn't find anything regarding "

b12460849

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool